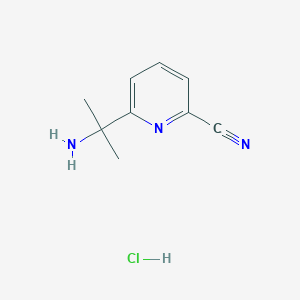

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-aminopropan-2-yl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-9(2,11)8-5-3-4-7(6-10)12-8;/h3-5H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAJUSGXDCRAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735277 | |

| Record name | 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192356-22-1 | |

| Record name | 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of specific data for this molecule, this document synthesizes known information with established principles from related chemical structures to offer a robust resource for researchers.

Molecular Identity and Physicochemical Characteristics

This compound is a substituted picolinonitrile derivative. The presence of a tertiary aminopropane group and a nitrile function on the pyridine ring suggests a unique combination of chemical properties relevant to its potential biological activity and application in synthesis.

Chemical Structure and Basic Information

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 1192356-22-1 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClN₃ | [2] |

| Molecular Weight | 197.67 g/mol | [2][3] |

| Appearance | Not specified; likely a solid. | General knowledge |

| pKa | Estimated to be in the range of 6-8 for the pyridine nitrogen and 9-10 for the primary amine. | Based on aminopyridine derivatives.[4][5][6] |

| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of hydrochloride salts. |

| Stability | The nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions.[7][8][9][10] | The hydrochloride salt form suggests stability in mildly acidic conditions. |

Structural Visualization

The 2D structure of this compound is depicted below, illustrating the arrangement of the pyridine ring, the aminopropane substituent at the 6-position, and the nitrile group at the 2-position.

Caption: Proposed analytical workflow for characterization.

Step-by-Step Experimental Protocols (General)

The following are generalized protocols that can be adapted for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analysis: Determine the purity by calculating the area percentage of the main peak.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analysis: Interpret the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitrile-containing and amine hydrochloride compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound presents an interesting scaffold for further investigation in medicinal chemistry and related fields. This guide provides a foundational understanding of its core properties based on available data and established chemical principles. Further experimental validation of the estimated properties is crucial for advancing its application in research and development.

References

- Acid-base equilibrium of 4-aminopyridine derivatives. (n.d.).

- GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

- Picolinonitrile. (2024, April 9). ChemBK.

- Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016, December 6). Quora.

- This compound. (n.d.). Echemi.

- Common impurities in commercial "2-Aminopropan-2-ol" and their removal. (n.d.). Benchchem.

- Which is a weaker base between pyridine and 2-aminopyridine and why? (2018, April 7). Quora.

- This compound, (CAS# 1192356-22-1). (n.d.). Sinfoo Biotech.

- Acid-base equilibrium of 4-aminopyridine derivatives. (n.d.).

- This compound. (n.d.). CymitQuimica.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.

- The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (2025, August 6).

- Picolinonitrile. (n.d.). Methylamine Supplier.

- A Comparative Guide to the Properties of 2-Aminopropan-2-ol: A Synthesis of Computational and Experimental Insights. (n.d.). Benchchem.

- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.

- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.

- The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2023, August 14). Fisher Scientific.

- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.).

- SAFETY D

- SAFETY DATA SHEET. (2025, January 2). TCI Chemicals.

- SAFETY D

- Physical properties from synthesized derivatives. (n.d.).

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.

- mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

- WO2021076681A1 - Process for synthesis of picolinamides. (n.d.).

- US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.).

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central.

- 5-(Chloromethyl)picolinonitrile hydrochloride. (n.d.). Labsolu.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.).

- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.).

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.

- 2-(2-Aminopropan-2-yl)-4-((3-fluorobenzyl)carbamoyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl Pivalate. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. This compound,(CAS# 1192356-22-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride

A Note on Availability: Publicly available scientific literature and comprehensive datasets for 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride (CAS No. 1192356-22-1) are limited. This guide has been constructed by leveraging data on its core structural motifs—the picolinonitrile scaffold and the 2-amino-2-propyl group—to provide a scientifically grounded perspective for researchers and drug development professionals. Inferences and predictions based on analogous compounds are clearly indicated.

Core Compound Identity and Structural Significance

This compound is a heterocyclic compound featuring a pyridine ring, a nitrile functional group, and a tertiary aminopropyl substituent. Its hydrochloride salt form suggests improved solubility and stability for experimental use.

| Identifier | Value | Source |

| Chemical Name | This compound | Sinfoo Biotech[1] |

| CAS Number | 1192356-22-1 | Sinfoo Biotech[1] |

| Molecular Formula | C₉H₁₂ClN₃ | Sinfoo Biotech[1] |

| Molecular Weight | 197.66 g/mol | Sinfoo Biotech[1] |

The structural architecture of this molecule is noteworthy for several reasons:

-

Picolinonitrile Scaffold : The 2-cyanopyridine (picolinonitrile) core is a "privileged" structure in medicinal chemistry. Pyridine-containing compounds are integral to a significant number of FDA-approved drugs.[2] The nitrile group is a versatile functional group that can participate in hydrogen bonding, act as a bioisostere for other groups, and be chemically transformed into various other functionalities like amines, amides, or carboxylic acids.[3][4]

-

Tertiary Amino Group : The 2-amino-2-propyl moiety introduces a basic nitrogen center, which is often crucial for forming salt bridges with acidic residues in biological targets. This can significantly influence the compound's pharmacokinetic properties, including absorption and distribution.

-

Positional Isomerism : The substitution at the 6-position of the pyridine ring directs its potential interactions and metabolic profile, distinguishing it from other isomers.

Caption: Structure of this compound.

Postulated Synthesis and Manufacturing Workflow

While a specific, validated synthesis for 1192356-22-1 is not available in the peer-reviewed literature, a plausible synthetic route can be designed based on established organic chemistry principles for pyridine functionalization. A common strategy would involve the reaction of a pre-functionalized pyridine with an appropriate nucleophile.

Hypothetical Retrosynthetic Analysis

A logical approach would be the nucleophilic addition of a protected 2-amino-2-propyl precursor to a 6-halopicolinonitrile. The final step would be deprotection and salt formation.

Caption: Retrosynthetic pathway for the target compound.

Proposed Laboratory-Scale Synthesis Protocol

This protocol is a hypothetical, multi-step procedure that requires optimization and validation.

Step 1: Synthesis of 6-chloropicolinonitrile.

-

Starting Material: 6-Hydroxypicolinonitrile.

-

Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure: To a stirred solution of 6-hydroxypicolinonitrile in an appropriate solvent (e.g., toluene), slowly add phosphorus oxychloride. Heat the reaction mixture under reflux for several hours.

-

Workup: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and purified by column chromatography.

Step 2: Grignard Reagent Formation from a Protected Amine.

-

Starting Material: 2-bromo-N-(tert-butoxycarbonyl)propan-2-amine.

-

Reagents: Magnesium turnings, anhydrous THF.

-

Procedure: In a flame-dried flask under an inert atmosphere (e.g., argon), activate magnesium turnings. Add a solution of the protected bromo-amine in anhydrous THF dropwise to initiate the Grignard reaction.

Step 3: Coupling Reaction.

-

Reactants: 6-chloropicolinonitrile and the prepared Grignard reagent.

-

Procedure: Cool the solution of 6-chloropicolinonitrile in anhydrous THF to a low temperature (e.g., -78 °C). Slowly add the Grignard reagent from Step 2. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify.

Step 4: Deprotection and Salt Formation.

-

Starting Material: The Boc-protected coupled product from Step 3.

-

Reagents: Hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl).

-

Procedure: Dissolve the protected intermediate in a suitable solvent like methanol or dioxane. Add an excess of the hydrochloric acid solution and stir at room temperature.

-

Isolation: The hydrochloride salt will typically precipitate from the solution. The solid product, this compound, can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.[5]

Potential Applications and Mechanistic Insights

Given its structural features, this compound is a compelling candidate for investigation in several areas of drug discovery.

Kinase Inhibition

The aminopyridine and related pyridinone scaffolds are prevalent in kinase inhibitors.[6] They often function by forming key hydrogen bonds with the hinge region of the kinase active site. The 2-aminopyridine motif, in particular, is considered a bio-safer alternative to aniline in drug design due to a reduced potential for oxidative toxicity.[7]

-

Potential Targets: The compound could be screened against various kinase families, such as p38α MAPK, FGFR, or others implicated in oncology and inflammatory diseases.[8][9] The specific substitution pattern would determine its selectivity profile.

Caption: Hypothesized binding mode to a kinase hinge region.

Scaffolding for CNS-Active Agents

Pyridine and pyrimidine structures are common in drugs targeting the central nervous system (CNS).[10] The nitrile group can improve metabolic stability and modulate physicochemical properties like lipophilicity, which are critical for blood-brain barrier penetration.

Intermediate for Complex Heterocycles

The nitrile group is a valuable synthetic handle. It can be readily converted into other functional groups, making this compound a potentially useful intermediate for the synthesis of more complex, fused heterocyclic systems such as imidazopyridines or pyridopyrimidines, which have shown a wide range of biological activities.[3][11][12]

Analytical Characterization and Handling

Analytical Methods

A full characterization of this compound would involve a standard suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the chemical structure, including the number and connectivity of protons and carbons.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.[13]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Melting Point: The melting point of the hydrochloride salt would be a key physical property.[14]

Safety, Handling, and Storage

While specific toxicity data is unavailable, general precautions for handling aminopyridine derivatives and cyano compounds should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin.

-

Safety: Aminopyridines can be toxic.[15] The hydrochloride salt may be corrosive or irritating.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[14]

Conclusion

This compound is a chemical entity with significant potential, derived from its constituent parts which are well-established pharmacophores in medicinal chemistry. The picolinonitrile core and the aminopyridine motif suggest promising applications, particularly in kinase inhibition and CNS drug discovery. Although direct experimental data is scarce, this guide provides a robust, scientifically-inferred framework for researchers to begin their investigations. Future work should focus on developing and validating a reliable synthetic route, fully characterizing the compound, and screening it against relevant biological targets to uncover its therapeutic potential.

References

- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH).

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH).

- Synthesis of Some 2-(2-N-substituted Aminoalkyl)pyridines and -piperidines. Google Books.

- Synthesis method of 2-amino pyridine compounds. Google Patents.

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing.

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate.

- Process for synthesis of picolinamides. Google Patents.

- 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE CAS#: 50846-36-1. ChemicalBook.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents.

- (S)-2-aminopropanamide hydrochloride. PubChem.

- This compound,(CAS# 1192356-22-1). Sinfoo Biotech.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH).

- 6-Aminopyridine-2-carbonitrile. PubChem.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).

- 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed.

- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed.

Sources

- 1. This compound,(CAS# 1192356-22-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE CAS#: 50846-36-1 [m.chemicalbook.com]

- 15. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (S)-2-aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride: Structure, Properties, and Significance in Medicinal Chemistry

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride is a heterocyclic amine and a derivative of picolinonitrile. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its potential role as a building block in medicinal chemistry. While specific, in-depth biological data and detailed synthetic protocols for this particular compound are not extensively available in the public domain, this guide synthesizes information from related structures and general chemical principles to offer valuable insights for researchers in drug discovery and development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 1192356-22-1, possesses a molecular formula of C9H12ClN3 and a molecular weight of approximately 197.67 g/mol .[1] The molecule incorporates a pyridine ring, a nitrile group, and a tertiary aminopropane moiety, which is protonated to form the hydrochloride salt.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1192356-22-1 | [1] |

| Molecular Formula | C9H12ClN3 | [1] |

| Molecular Weight | 197.67 g/mol | [1] |

Synthesis and Manufacturing Considerations

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

A potential synthetic route could start from a readily available 6-substituted picolinonitrile, such as 6-chloropicolinonitrile. The 2-aminopropan-2-yl moiety could be introduced through various methods, for example, by reacting the starting material with a suitable nucleophile like 2-amino-2-methylpropanenitrile. Alternatively, a precursor functional group could be introduced at the 6-position, which is then elaborated to the desired aminopropane side chain. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media. The purification of the final product would likely involve crystallization or chromatographic techniques to ensure high purity for its intended use in research and development.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following techniques would be essential for its quality control.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| 1H NMR | To determine the number and environment of protons. | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the structure. |

| 13C NMR | To identify the number and types of carbon atoms. | Resonances for the pyridine ring carbons, the nitrile carbon, the quaternary carbon of the propane unit, and the methyl carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C9H11N3) and characteristic fragment ions resulting from the cleavage of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity and quantify the compound. | A single major peak under optimized conditions, with the retention time being a key identifier. The peak area would be proportional to the concentration. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the nitrile (C≡N) stretching, N-H stretching of the amine, and aromatic C-H and C=N stretching of the pyridine ring. |

Role in Medicinal Chemistry and Drug Discovery

The picolinonitrile scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. The pyridine ring itself is a common feature in many drugs, offering a site for various substitutions to modulate the pharmacological properties of a molecule.

The presence of the tertiary aminopropane group in this compound provides a basic center that is protonated at physiological pH. This can be crucial for interactions with biological targets, such as enzymes or receptors, and can also influence the compound's pharmacokinetic properties, including solubility and membrane permeability.

Potential Therapeutic Areas for Picolinonitrile Derivatives:

-

Oncology: Certain picolinonitrile derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

-

Neuroscience: The pyridine ring is a common motif in compounds targeting the central nervous system.

-

Infectious Diseases: Picolinonitrile-containing molecules have been explored for their antibacterial and antiviral activities.

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The primary amine offers a reactive handle for further chemical modifications, allowing for its incorporation into larger drug candidates through amide bond formation or other coupling reactions.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

In case of contact, affected areas should be washed thoroughly with water. If inhaled, the individual should be moved to fresh air. Medical attention should be sought if any symptoms of exposure develop.

Conclusion

This compound is a chemical entity with significant potential as a building block in the field of drug discovery. Its unique combination of a picolinonitrile core and a reactive aminopropane side chain makes it an attractive starting point for the synthesis of novel therapeutic agents. While specific biological data for this compound is not widely published, the known pharmacological importance of its constituent chemical motifs suggests that it warrants further investigation. Future research focusing on the synthesis of derivatives and their biological evaluation could uncover new lead compounds for a variety of diseases.

References

Note: Due to the limited availability of specific scientific literature for this compound, the references provided are from chemical supplier databases that confirm its basic properties. Further research into the broader classes of picolinonitrile and aminopyridine derivatives is recommended for a more in-depth understanding of their medicinal chemistry applications.

-

2A Biotech. this compound. [Link]

Sources

The Enigmatic Mechanism of Action of 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for the novel compound 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride. In the absence of direct empirical studies on this specific molecule, this document synthesizes current research on its core structural components—the 2-aminopyridine scaffold and the picolinonitrile moiety—to construct a predictive pharmacological framework. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical foundation and a roadmap for future experimental validation.

Introduction: Unveiling a Molecule of Interest

This compound emerges as a compound of significant interest due to its unique chemical architecture. It combines a 2-aminopyridine core, a well-established "privileged scaffold" in medicinal chemistry known for a wide array of biological activities, with a picolinonitrile functional group. While this specific combination has not been extensively studied, an analysis of its constituent parts allows for the formulation of a compelling, albeit hypothetical, mechanism of action. This guide will deconstruct the molecule to its foundational elements, examine the known pharmacology of these elements, and then reconstruct a potential integrated mechanism of action.

Table 1: Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| CAS Number | 1192356-22-1 |

The 2-Aminopyridine Scaffold: A Gateway to Diverse Biological Activity

The 2-aminopyridine moiety is a cornerstone of many clinically significant drugs and investigational compounds.[1][2][3] Its derivatives have been shown to interact with a variety of biological targets, suggesting that this compound may share some of these activities.

Potential as a Potassium Channel Blocker

A primary and well-documented action of aminopyridines is the blockade of voltage-gated potassium (K+) channels.[4][5] This activity is particularly relevant in the central and peripheral nervous systems. By inhibiting K+ channel function, aminopyridines can prolong the action potential, enhance neurotransmitter release, and improve nerve impulse conduction, especially in demyelinated neurons.

Causality of Experimental Approach: To investigate this, one would typically employ patch-clamp electrophysiology on cultured neurons or cells expressing specific potassium channel subtypes. A dose-response curve would be generated to determine the IC₅₀ value of the compound for channel inhibition.

Hypothetical Inhibition of Nitric Oxide Synthases (NOS)

Certain 2-aminopyridine derivatives have been identified as inhibitors of nitric oxide synthases (NOS), with some selectivity for the neuronal isoform (nNOS).[6][7] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases, making selective inhibitors therapeutically valuable. The binding of these compounds is often mediated by hydrogen bonds between the aminopyridine nitrogen and the heme group in the enzyme's active site.

Self-Validating Protocol: An initial screening would involve a colorimetric NOS activity assay using recombinant nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS) to determine the compound's potency and selectivity. Follow-up studies could involve kinetic analyses to understand the mode of inhibition (e.g., competitive, non-competitive).

Other Potential Activities of the 2-Aminopyridine Core

The versatility of the 2-aminopyridine scaffold extends to other therapeutic areas, including:

-

Antimicrobial Effects: Derivatives have shown activity against various bacterial and fungal pathogens.[4][8][9]

-

Anticancer Properties: Cytotoxic activity against several cancer cell lines has been reported for some aminopyridine compounds.[8]

-

Anti-inflammatory Action: Inhibition of inflammatory enzymes is another documented activity.[8]

The Picolinonitrile Moiety: A Potential Driver of Antimicrobial Selectivity

The nitrile group on the pyridine ring at the "pico" position (adjacent to the ring nitrogen) also provides clues to the compound's potential bioactivity. Recent research has highlighted the potent and selective antibacterial properties of picolinamide derivatives, which are structurally related to picolinonitriles.

Specifically, structure-activity relationship (SAR) studies on picolinamides have revealed that this scaffold can be optimized to selectively target pathogenic bacteria like Clostridioides difficile while sparing beneficial gut microbiota.[10][11] The exact mechanism of action for these picolinamide antibacterials is still under investigation, but it is believed to involve the disruption of essential cellular processes in susceptible bacteria.

Authoritative Grounding: The discovery of picolinamides as selective antibacterials provides a strong rationale for investigating the antimicrobial potential of this compound.

An Integrated Hypothetical Mechanism of Action

By combining the known activities of its structural components, a multi-target pharmacological profile for this compound can be proposed. The compound may act as both a modulator of host physiological processes (via potassium channel and NOS inhibition) and as a direct-acting antimicrobial agent.

Figure 2: A proposed experimental workflow for the systematic validation of the hypothesized mechanism of action.

Detailed Protocol: Antimicrobial Susceptibility Testing

-

Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Clostridioides difficile) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.

-

Broth Microdilution: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI guidelines.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Data Analysis: The MIC values will be recorded and compared across the different bacterial species to determine the spectrum of activity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, a strong theoretical framework can be constructed based on the well-documented activities of its 2-aminopyridine and picolinonitrile components. The hypothesized dual-action profile, encompassing both host-modulatory and antimicrobial effects, presents an exciting avenue for further investigation. The experimental roadmap outlined in this guide provides a clear path forward for elucidating the true pharmacological nature of this promising compound. Future research should focus on the systematic validation of these hypotheses to unlock its full therapeutic potential.

References

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23. [Link not available]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

-

Speri, E., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 948-955. [Link]

-

ResearchGate. The Proposed Mechanism for the formation of 2-aminopyridines. [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. [Link]

-

Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 58(15), 6144-6154. [Link]

-

Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(9), 2689. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

-

ResearchGate. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. [Link]

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. researchgate.net [researchgate.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. epa.gov [epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the novel chemical entity, 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride. As a compound of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for guiding future research and development efforts. This document synthesizes predicted physicochemical properties, proposes a plausible synthetic route, and explores a hypothetical mechanism of action based on its structural motifs. All data presented herein is theoretical and intended to serve as a foundational resource for further experimental validation.

Introduction

This compound is a substituted picolinonitrile derivative featuring a tertiary amine functional group. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in various biological interactions. The nitrile group, a versatile functional moiety, can act as a hydrogen bond acceptor or be transformed into other functional groups, making it a valuable component in drug design.[1][2] The aminopropane substituent introduces a basic center and potential for ionic interactions. This unique combination of functional groups suggests that this compound may possess interesting pharmacological activities. This guide aims to elucidate the theoretical landscape of this compound to facilitate its exploration as a potential therapeutic agent.

Chemical Identity

-

Chemical Name: this compound[3]

-

CAS Number: 1192356-22-1[3]

-

Molecular Formula: C₉H₁₂ClN₃[3]

-

Molecular Weight: 197.67 g/mol [3]

-

Chemical Structure:

-

A visual representation of the chemical structure would be placed here in a formal document.

-

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of 6-(2-Aminopropan-2-yl)picolinonitrile, the free base of the hydrochloride salt. These values were estimated using established computational models and provide a preliminary assessment of the compound's drug-like characteristics.[4][5][6]

| Property | Predicted Value | Significance in Drug Discovery |

| pKa | 8.5 - 9.5 | The predicted pKa suggests that the aminopropane group will be protonated at physiological pH, rendering the molecule cationic. This has implications for solubility, receptor binding, and cell permeability.[3][7] |

| logP | 1.5 - 2.5 | The predicted octanol-water partition coefficient indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for oral bioavailability.[8][9][10] |

| Aqueous Solubility | Moderately Soluble | As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base. The predicted moderate solubility is favorable for formulation and administration.[11][12][13][14] |

| Melting Point | 180 - 220 °C | The predicted melting point for the hydrochloride salt is in a range typical for small organic salts and suggests good solid-state stability.[15][16][17][18] |

| Polar Surface Area (PSA) | ~65 Ų | The calculated PSA suggests the molecule may have good oral absorption and blood-brain barrier penetration potential. |

| Hydrogen Bond Donors | 2 | The primary amine provides two hydrogen bond donors, which can contribute to target binding. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

| Rotatable Bonds | 2 | The relatively low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity. |

Disclaimer: These properties are computationally predicted and require experimental verification for confirmation.

Proposed Synthesis Workflow

A plausible synthetic route to this compound is proposed, commencing from commercially available 6-methylpicolinonitrile. This theoretical pathway is designed for efficiency and high yield, employing common organic reactions.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

-

Step 1: Bromination. To a solution of 6-methylpicolinonitrile in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 6-(1-bromo-1-methylethyl)picolinonitrile.

-

Step 2: Azidation. Dissolve the crude bromide in dimethylformamide and add sodium azide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-(1-azido-1-methylethyl)picolinonitrile.

-

Step 3: Reduction. Dissolve the azide in methanol and add a catalytic amount of palladium on carbon (10 wt. %). Hydrogenate the mixture at atmospheric pressure until the starting material is consumed. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain 6-(2-aminopropan-2-yl)picolinonitrile.

-

Step 4: Salt Formation. Dissolve the free base in anhydrous diethyl ether and cool to 0 °C. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Allow the mixture to warm to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid.

Hypothetical Mechanism of Action and Pharmacological Profile

The structural features of this compound suggest several potential pharmacological activities. The aminopyridine moiety is a known pharmacophore that can interact with various biological targets, including ion channels and enzymes.[19][20][21][22] The nitrile group can participate in hydrogen bonding and other polar interactions within a binding site, potentially enhancing potency and selectivity.[1][2][23][24][25]

Potential Therapeutic Targets:

-

Ion Channels: Substituted aminopyridines are known to modulate the function of various ion channels, particularly potassium channels.[20][26] Blockade of specific potassium channels can have therapeutic effects in neurological disorders such as multiple sclerosis and epilepsy.

-

Enzyme Inhibition: The aminopyridine scaffold can serve as a template for the design of enzyme inhibitors. Depending on the substitution pattern, derivatives can target kinases, proteases, or other enzymes implicated in diseases like cancer and inflammation.

-

Receptor Modulation: The compound could potentially interact with G-protein coupled receptors (GPCRs) or other receptor families, depending on its three-dimensional conformation and electronic properties.

Illustrative Signaling Pathway (Hypothetical):

The following diagram illustrates a hypothetical mechanism where the compound acts as an inhibitor of a signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Conclusion

This compound represents a novel chemical entity with theoretical properties that suggest its potential as a lead compound in drug discovery. Its predicted physicochemical profile is favorable for drug-likeness, and its structural motifs point towards plausible interactions with various biological targets. The proposed synthetic route offers a practical approach for its preparation. It is imperative that the theoretical data presented in this guide be subjected to rigorous experimental validation to ascertain the true potential of this compound. This document serves as a catalyst for such investigations, providing a solid theoretical foundation for future research endeavors.

References

-

ACS Publications. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. 2021. Available from: [Link]

-

RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021. Available from: [Link]

-

RSC Publishing. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. 2021. Available from: [Link]

-

Rowan Scientific. Predicting Solubility. Available from: [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. 2013. Available from: [Link]

-

Taylor & Francis Online. A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. 2018. Available from: [Link]

-

Chemistry Stack Exchange. Predicting melting points of substances based on their molecular/atomic structure. 2015. Available from: [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. 2020. Available from: [Link]

-

Knowledge at UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. 2021. Available from: [Link]

-

Exploring Chemical Synthesis. The Role of Nitriles in Pharma. Available from: [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. 2021. Available from: [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis. Available from: [Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. 2005. Available from: [Link]

-

ACS Publications. An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research. 2004. Available from: [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

-

GitHub. Melting-point-predictor. Available from: [Link]

-

PIPER. How is the melting point of a molecular compound affected by its structure? Available from: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]

-

RSC Publishing. ANI neural network potentials for small molecule pKa prediction. Physical Chemistry Chemical Physics. 2021. Available from: [Link]

-

Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Available from: [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. Available from: [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. 2017. Available from: [Link]

-

ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 2021. Available from: [Link]

-

ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. 2011. Available from: [Link]

-

ACS Publications. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. 2023. Available from: [Link]

-

PubMed. Reliability of logP predictions based on calculated molecular descriptors: a critical review. 2006. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

-

National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. 2023. Available from: [Link]

-

U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. 2006. Available from: [Link]

-

Cambridge MedChem Consulting. Calculating Physiochemical Properties. 2019. Available from: [Link]

-

BioMed Central. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. 2019. Available from: [Link]

-

ResearchGate. Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. 2023. Available from: [Link]

-

MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? 2020. Available from: [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. 2004. Available from: [Link]

-

Ricardo Avila. Machine Learning Methods for LogP Prediction: Pt. 1. 2019. Available from: [Link]

-

ResearchGate. Correlation between log P values of pyridine appended 2-hydrazinylthiazoles and their antitubercular activity. 2022. Available from: [Link]

-

ChemDoodle. Demos > Calculate Molecule Properties. Available from: [Link]

-

ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. 2011. Available from: [Link]

-

PubMed. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. 2021. Available from: [Link]

-

ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. 2023. Available from: [Link]

-

PubMed. Biological activities of quinoline derivatives. 2015. Available from: [Link]

-

MDPI. Pharmacological Activities of Aminophenoxazinones. 2022. Available from: [Link]

-

PubMed. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. 1993. Available from: [Link]

-

ResearchGate. Synthesis of pyrimidine-6-carbonitrile derivatives. 2017. Available from: [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 6. ChemDoodle Web Components | Demos > Calculate Molecule Properties [web.chemdoodle.com]

- 7. ANI neural network potentials for small molecule pKa prediction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting Solubility | Rowan [rowansci.com]

- 13. d-nb.info [d-nb.info]

- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 15. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. How is the melting point of a molecular compound affected by its structure? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. epa.gov [epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. nbinno.com [nbinno.com]

- 25. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 26. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Physicochemical properties of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Aminopropan-2-yl)picolinonitrile Hydrochloride

**Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (referred to herein as "the compound"). As a niche molecule with limited published empirical data, this document synthesizes information from computational predictions, analysis of structural analogs, and established principles of chemical reactivity and analysis. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's chemical identity, analytical characterization, stability, and handling. The guide includes proposed methodologies for analytical validation, predicted spectral data, and a discussion on the rationale behind these experimental approaches.

Chemical Identity and Structure

This compound is a substituted picolinonitrile, which features a pyridine ring with a nitrile group at the 2-position and a tertiary alkylamine substituent at the 6-position. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.

The chemical structure consists of three key moieties:

-

Picolinonitrile Core: A pyridine-2-carbonitrile system that forms the aromatic backbone.

-

2-Amino-2-methylpropyl Group: A tertiary alkyl group containing a primary amine. This sterically hindered group influences the reactivity of the amine and the adjacent ring position.

-

Hydrochloride Salt: The primary amine is protonated, forming an ammonium salt with a chloride counter-ion. This salt form is critical for the compound's physical state and solubility profile.

Figure 1: Chemical Structure of this compound

Caption: Structure showing the picolinonitrile core and the protonated amine salt.

Predicted Physicochemical Properties

Due to the compound's novelty, most physicochemical data are derived from computational predictions and comparisons with structural analogs. These values provide a robust baseline for experimental design.

| Property | Predicted/Calculated Value | Rationale & Authoritative Source Comparison |

| Molecular Formula | C₉H₁₂ClN₃ | Calculated from structure. |

| Molecular Weight | 197.67 g/mol | Calculated from molecular formula. |

| IUPAC Name | 6-(2-ammonio-2-methylpropyl)picolinonitrile chloride | Standard nomenclature for the salt form. |

| CAS Number | Not readily available | Indicates the compound is not widely registered. |

| Appearance | White to off-white crystalline solid | Typical for organic hydrochloride salts.[1][2] |

| pKa (Pyridine N) | ~2.0 - 3.0 | The electron-withdrawing nitrile group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |

| pKa (Ammonium) | ~9.5 - 10.5 | The primary amine is expected to have a pKa typical for alkylamines. This is the more basic site and will be protonated in the salt form.[3][4] |

| logP (Free Base) | 1.5 ± 0.5 | Predicted using algorithms like XLogP3. Indicates moderate lipophilicity for the free base.[5][6] |

| Solubility | High in Water, Methanol, Ethanol | As a hydrochloride salt, it is expected to be highly soluble in polar protic solvents. Pyridine hydrochloride is highly soluble in water (85 g/100 mL).[7][8][9] |

| Melting Point | >150 °C (with decomposition) | Expected to be a high-melting solid, characteristic of organic salts. For comparison, pyridine hydrochloride melts at 145-147 °C.[2][7][8] |

Analytical Characterization Methodologies

A multi-faceted analytical approach is required for comprehensive characterization and quality control. The following protocols are proposed based on the compound's structural features.

Liquid Chromatography (HPLC/UPLC)

Rationale: Reversed-phase HPLC is the gold standard for analyzing the purity of polar, ionizable organic molecules. The compound's basic nature necessitates specific mobile phase conditions to ensure symmetrical peak shape and reproducible retention.

Proposed Protocol:

-

Column: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 254 nm and 270 nm. Mass Spectrometry (see Section 3.3).

-

Injection Volume: 1-5 µL.

-

Sample Preparation: Dissolve in 50:50 Water:Acetonitrile at 0.1-1.0 mg/mL.

Expertise & Causality: The use of an acidic modifier like formic acid is critical. It protonates the primary amine and any residual unprotonated pyridine nitrogen, preventing interaction with acidic silanols on the silica support and thus avoiding peak tailing. A gradient elution is necessary to elute any potential impurities with different polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) frameworks.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ 8.0-8.2 ppm (d, 1H): Aromatic proton adjacent to the nitrile group.

-

δ 7.8-8.0 ppm (t, 1H): Aromatic proton between the two substituents.

-

δ 7.6-7.8 ppm (d, 1H): Aromatic proton adjacent to the alkyl substituent.

-

δ 8.5-9.0 ppm (s, broad, 3H): Protons of the -⁺NH₃ group, which may exchange with residual water.

-

δ 1.6-1.8 ppm (s, 6H): Singlet for the two equivalent methyl groups.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ 160-165 ppm: C6 (carbon attached to the amine group).

-

δ 140-150 ppm: Aromatic CH carbons.

-

δ 130-135 ppm: C2 (carbon attached to the nitrile group).

-

δ 117-120 ppm: Nitrile carbon (C≡N).

-

δ 55-60 ppm: Quaternary carbon of the propyl group.

-

δ 25-30 ppm: Methyl carbons.

Trustworthiness: The protocol is self-validating. The integration of the ¹H signals must correspond to the proton count, and 2D NMR techniques like HSQC and HMBC can be used to correlate every proton with its directly attached carbon and its neighbors, respectively, to confirm the predicted assignments.

Mass Spectrometry (MS)

Rationale: Electrospray Ionization (ESI) Mass Spectrometry provides accurate mass determination and fragmentation data that serves as a structural fingerprint.

Proposed Protocol:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the parent ion.

-

Expected Parent Ion [M+H]⁺: m/z 162.11 (for the free base C₉H₁₁N₃).

-

Predicted Key Fragments:

-

m/z 145: Loss of NH₃ (ammonia) from the parent ion.

-

m/z 78: Resulting from cleavage of the pyridine ring, a common pathway for pyridine derivatives.[10]

-

m/z 104: Cleavage at the benzylic position, losing the C(CH₃)₂NH₂ fragment.

-

Expertise & Causality: ESI in positive mode is chosen because the compound contains basic nitrogen atoms that are easily protonated. The predicted fragmentation pathways are based on established principles where charge-remote fragmentations and neutral losses of stable molecules like ammonia are highly favored.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

-

~3300-3400 cm⁻¹ (broad): N-H stretching from the primary ammonium group.

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2800-3000 cm⁻¹ (medium): Aliphatic C-H stretching from methyl groups.

-

~2230-2240 cm⁻¹ (sharp, strong): C≡N stretching. The position and high intensity are characteristic of nitriles.[14]

-

~1600 cm⁻¹, ~1480 cm⁻¹ (strong): Aromatic C=C and C=N ring stretching vibrations.

Trustworthiness: The presence of a sharp, strong peak around 2235 cm⁻¹ is a definitive indicator of the nitrile group and serves as a primary validation point for the compound's identity.[14][15]

Stability and Storage

Stability Profile: As a solid hydrochloride salt, the compound is expected to have good chemical stability under standard laboratory conditions. Studies on analogous compounds like 4-aminopyridine show excellent stability for months to years when stored as a dry powder protected from light.[16][17][18][19]

Potential degradation pathways to consider in solution or under stress conditions include:

-

Oxidation: The primary amine could be susceptible to oxidative degradation, especially if exposed to air and light over extended periods in solution.

-

Hygroscopicity: Like many hydrochloride salts, the compound may be hygroscopic and should be handled in a low-humidity environment.[1][2][7]

-

pH Sensitivity: In strongly acidic or basic solutions, the nitrile group could be susceptible to hydrolysis, forming a carboxylic acid or amide, respectively.

Recommended Storage: For long-term stability, the compound should be stored at 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light. Containers should be tightly sealed to prevent moisture uptake.

Visualization of Workflows

Figure 2: General Analytical Workflow

Caption: A typical workflow for the comprehensive characterization of the compound.

Figure 3: Structure-Spectra Correlation Diagram

Caption: Key structural features linked to their expected spectroscopic signals.

References

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.

-

Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). PubMed. [Link]

- MacKay, M., & Tanguay, C. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 282–286.

-

Aminopyridines. (2006). Environmental Protection Agency (EPA). [Link]

-

Chemical stability of 4-aminopyridine capsules. (2004). ResearchGate. [Link]

-

2-Pyridinecarbonitrile. NIST WebBook. [Link]

-

PYRIDINE +HCL. Hemanshu Chemicals. [Link]

-

Pyridine Hydrochloride. ChemBK. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

- Pándi, T., & Kéri, G. (2009). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 16(29), 3765–3775.

-

CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

-

Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3221.

- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. [Link]

- Wang, Y., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules.

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022). Scholaris. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

FT-IR spectra of the ligand 2-picolinic acid. ResearchGate. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

-

FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... ResearchGate. [Link]

Sources

- 1. PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]

- 2. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]

- 3. peerj.com [peerj.com]

- 4. uregina.scholaris.ca [uregina.scholaris.ca]

- 5. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. uni-saarland.de [uni-saarland.de]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 16. sefh.es [sefh.es]

- 17. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cjhp-online.ca [cjhp-online.ca]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Determination of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

Abstract

Aqueous solubility is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1][2][3] For ionizable compounds such as 6-(2-aminopropan-2-yl)picolinonitrile hydrochloride, solubility is intricately linked to pH, which dictates the developability of oral dosage forms and intravenous formulations. This guide presents a comprehensive framework for the systematic evaluation of the solubility of this novel picolinonitrile derivative. We will explore the foundational principles of thermodynamic and kinetic solubility, provide detailed, field-tested experimental protocols, and discuss the critical role of the Henderson-Hasselbalch equation in interpreting pH-dependent solubility profiles. The methodologies outlined herein are designed to generate robust, high-quality data essential for guiding lead optimization and preclinical development in the pharmaceutical industry.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is arguably one of the most significant hurdles.[2][4] A drug must be in a dissolved state to be absorbed from the gastrointestinal tract and to exert its pharmacological effect.[2] Consequently, low aqueous solubility can lead to poor and erratic bioavailability, hindering the development of a promising therapeutic candidate.[2][4]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[5][6][7][8] Drugs with high solubility and high permeability (BCS Class I) are considered ideal candidates for oral administration.[5][6] Therefore, accurately determining the solubility of an NCE like this compound is a foundational step in its characterization and risk assessment.[8]

This guide provides a detailed technical overview of the principles and methodologies for determining the solubility of this specific compound, focusing on two key types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH. This is a critical parameter for late-stage development and formulation.[9][10]

-

Kinetic Solubility: An apparent solubility measured under non-equilibrium conditions, often used in high-throughput screening during early discovery phases.[10][11][12] It provides a rapid assessment of a compound's dissolution behavior.

Compound Profile: this compound

Before initiating solubility studies, it is imperative to have a well-characterized test article.

-

Structure: The molecule features a pyridine ring substituted with a nitrile group and a tertiary amine-containing side chain. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

-

Ionization: The aminopropane group is basic and will be protonated at low pH. The pKa of this group is a critical parameter that dictates the pH at which the molecule transitions between its ionized (more soluble) and non-ionized (less soluble) forms. The Henderson-Hasselbalch equation is essential for modeling this behavior.[13][14][15][16]

-

Purity: The purity of the compound must be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can significantly affect solubility measurements.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][17][18]

Principle and Rationale

An excess amount of the solid compound is suspended in a specific solvent or buffer. The suspension is then agitated for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant value, indicating that equilibrium has been established.[17] The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solubility.

Detailed Experimental Protocol

Materials:

-

This compound (solid powder, >98% purity)

-

HPLC-grade water, Phosphate Buffered Saline (PBS) pH 7.4

-

Biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[5][6][19]

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator (set to 25°C or 37°C)

-

Centrifuge

-

Syringe filters (0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess of the solid compound (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure a visible suspension throughout the experiment.[17]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C) for 24 to 48 hours.[9][10][18] The agitation should be sufficient to keep the solid suspended.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples should be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[17][22]

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifugation can be used to separate the solid phase.[22][23]

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[17]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.[24] This involves creating a calibration curve with known concentrations of the compound.

-